molecular formula C16H15ClFNO2 B5351932 4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

Cat. No. B5351932
M. Wt: 307.74 g/mol
InChI Key: SGHYJMISXQKDGI-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively researched for its potential use in various scientific applications.

Scientific Research Applications

4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide has been extensively researched for its potential use in various scientific applications. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which may make it useful in treating a variety of diseases. It has also been shown to inhibit the growth of cancer cells and reduce the risk of metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide in lab experiments is its broad spectrum of activity against a variety of pathogens. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide. One possible direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential use in combination with other drugs to enhance its antibacterial, antifungal, and antitumor properties. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in various applications.
In conclusion, this compound is a chemical compound that has shown great potential for use in various scientific applications. Its broad spectrum of activity against a variety of pathogens and potential use in treating neurodegenerative disorders make it a promising area of research for the future.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide involves the reaction of 4-chloro-2-fluoroaniline with 1-(2-methoxyphenyl)ethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with benzoyl chloride to yield the final product.

properties

IUPAC Name

4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10(12-5-3-4-6-15(12)21-2)19-16(20)13-8-7-11(17)9-14(13)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHYJMISXQKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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